molecular formula C12H14F3NO B1584540 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol CAS No. 2249-28-7

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol

Cat. No. B1584540
CAS RN: 2249-28-7
M. Wt: 245.24 g/mol
InChI Key: ILKPZCKFWLTEBQ-UHFFFAOYSA-N
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Patent
US08193190B2

Procedure details

In a round-bottomed flask equipped with a mechanical stirrer, 50 g of 4-(3-trifluoromethylphenyl)-4-piperidinol are charged to 377 ml of water and 514 ml of concentrated hydrochloric acid. The mixture is left to react at reflux for 5 hours and is then cooled to ambient temperature. A white solid precipitates. It is filtered off through a Büchner funnel and dried in an oven. 37 g of a white solid are isolated. M.p. 203-204° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
514 mL
Type
reactant
Reaction Step One
Name
Quantity
377 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:9]2(O)[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.[ClH:18]>O>[ClH:18].[F:17][C:2]([F:1])([F:16])[C:3]1[CH:4]=[C:5]([C:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1(CCNCC1)O)(F)F
Name
Quantity
514 mL
Type
reactant
Smiles
Cl
Name
Quantity
377 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round-bottomed flask equipped with a mechanical stirrer
WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
A white solid precipitates
FILTRATION
Type
FILTRATION
Details
It is filtered off through a Büchner funnel
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C=1C=C(C=CC1)C=1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.